

An In-depth Technical Guide to Ethyl 4-oxotetrahydrofuran-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 4-oxotetrahydrofuran-3-carboxylate

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Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic deployment of versatile molecular scaffolds is paramount to the efficient discovery of novel therapeutic agents. **Ethyl 4-oxotetrahydrofuran-3-carboxylate**, a key β -keto ester integrated into a saturated five-membered oxygen heterocycle, represents such a scaffold. Its unique combination of functional groups—a ketone, an ester, and a tetrahydrofuran ring—within a compact framework makes it a highly valuable intermediate for constructing complex molecular architectures.^{[1][2]} The tetrahydrofuran motif is a privileged structure found in numerous natural products and pharmaceuticals, prized for its ability to engage in hydrogen bonding and impart favorable pharmacokinetic properties.^[3] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and handling of **Ethyl 4-oxotetrahydrofuran-3-carboxylate**, offering field-proven insights for its effective application in research and development.

Core Molecular Properties and Structural Attributes

Ethyl 4-oxotetrahydrofuran-3-carboxylate is a bifunctional molecule whose chemical behavior is dictated by the interplay between its constituent parts. Understanding its core

properties is the first step toward leveraging its synthetic potential.

Physicochemical and Spectroscopic Data

While extensive experimental data for this specific molecule is not broadly published, we can infer its properties from closely related analogs, such as the corresponding methyl ester, and from supplier-provided information.^{[4][5]} These properties are essential for reaction planning, purification, and characterization.

Property	Value (or Estimated Value)	Source/Justification
Chemical Formula	C ₇ H ₁₀ O ₄	^{[6][7]}
Molecular Weight	158.15 g/mol	^{[6][8]}
CAS Number	89898-51-1	^{[8][9]}
Appearance	Colorless to pale yellow liquid (Expected)	Inferred from similar β-keto esters
Boiling Point	~225-235 °C at 760 mmHg	Extrapolated from Methyl 4-oxotetrahydrofuran-3-carboxylate (220 °C) ^{[2][4]}
Density	~1.2 g/cm ³	Extrapolated from Methyl 4-oxotetrahydrofuran-3-carboxylate (1.265 g/cm ³) ^[4]
Solubility	Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate, THF, DMSO)	Based on its structure and data for analogs ^[10]
Storage Conditions	Store under an inert atmosphere, at room temperature or refrigerated (2-8°C) ^{[8][11]}	Supplier recommendation to prevent degradation

Spectroscopic Signature

The structural identity of **Ethyl 4-oxotetrahydrofuran-3-carboxylate** is confirmed through standard spectroscopic methods. The following data are predicted based on the known spectra

of its methyl analog and fundamental principles of spectroscopy.^[4]

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show characteristic signals for the ethyl ester and the tetrahydrofuran ring protons. The methine proton alpha to both carbonyls is a key diagnostic signal.
 - Predicted shifts (CDCl₃, 400 MHz): δ 4.25 (q, 2H, -OCH₂CH₃), δ 4.2-4.5 (m, 2H, ring -OCH₂-), δ 3.8-4.1 (m, 2H, ring -CH₂C=O), δ 3.6 (t, 1H, -O₂C-CH-C=O), δ 1.3 (t, 3H, -OCH₂CH₃). Note: The molecule's keto-enol tautomerism will influence the observed spectrum.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will distinctly show the two carbonyl carbons (ketone and ester) and the four carbons of the tetrahydrofuran ring, plus the two carbons of the ethyl group.^[12]
 - Predicted shifts (CDCl₃, 100 MHz): δ ~205 (C=O, ketone), δ ~168 (C=O, ester), δ ~70 (ring -OCH₂-), δ ~62 (-OCH₂CH₃), δ ~50 (ring -CH₂C=O), δ ~45 (-O₂C-CH-C=O), δ ~14 (-OCH₂CH₃).
- IR (Infrared) Spectroscopy: The IR spectrum is dominated by strong absorptions from the two carbonyl groups.
 - Predicted absorptions (cm⁻¹): ~1750-1765 (C=O stretch, ketone in a 5-membered ring), ~1735-1745 (C=O stretch, ester), ~1100-1200 (C-O stretch, ether and ester).
- Mass Spectrometry (MS): Electron ionization would likely show the molecular ion peak and characteristic fragmentation patterns.
 - Expected m/z: 158.06 [M]⁺, with fragments corresponding to the loss of the ethoxy group (-45) or the entire ester group.

The Chemistry of a β-Keto Ester: Keto-Enol Tautomerism

A defining characteristic of **Ethyl 4-oxotetrahydrofuran-3-carboxylate** is its existence as an equilibrium mixture of two tautomers: the keto form and the enol form.^[13] This equilibrium is not a resonance; the two forms are distinct constitutional isomers that rapidly interconvert.^[14]

The position of this equilibrium is highly sensitive to the solvent environment, a crucial consideration for any synthetic application.^[15]

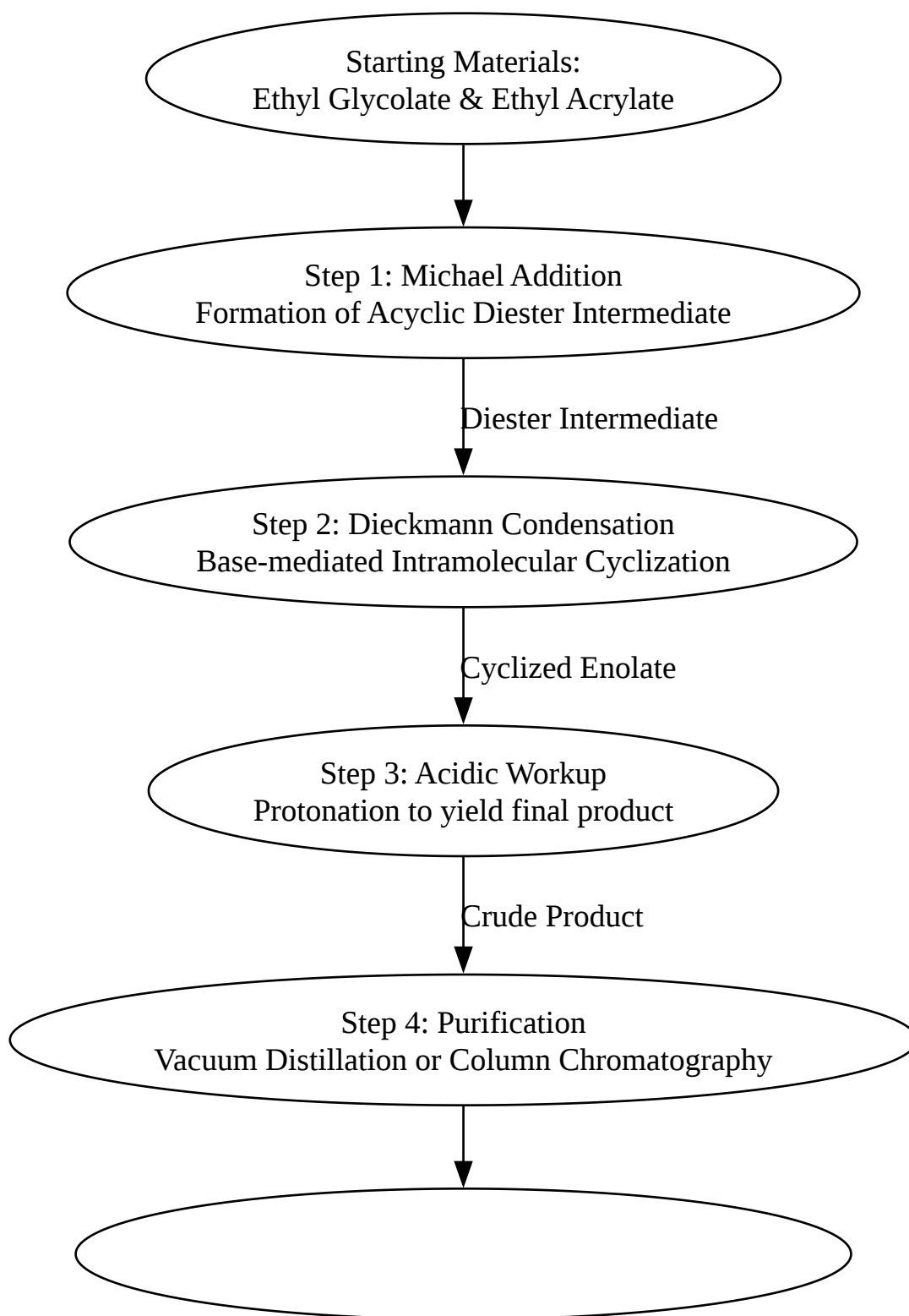
- In Polar, Protic, or Aprotic Solvents (e.g., DMSO, Methanol): The more polar keto tautomer is generally favored. These solvents can effectively solvate the carbonyl groups through hydrogen bonding or dipole-dipole interactions, stabilizing the keto form.^{[14][15]}
- In Non-Polar Aprotic Solvents (e.g., Toluene, Chloroform, CCl₄): The enol tautomer becomes significantly more populated. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a pseudo-six-membered ring.^{[14][16]} This internal stabilization is more favorable in solvents that do not compete for hydrogen bonding.

This tautomerism directly impacts the molecule's reactivity. Reactions can proceed via the keto form, the enol form, or the corresponding enolate, and the choice of solvent and base can be used to control the reaction pathway.

Synthesis Protocol: A Dieckmann Condensation Approach

The construction of the 4-oxotetrahydrofuran-3-carboxylate core is efficiently achieved via an intramolecular Dieckmann condensation.^{[17][18][19]} This powerful cyclization reaction forms a new carbon-carbon bond within a diester to generate a cyclic β -keto ester. While a specific protocol for the ethyl ester is not readily available, the following procedure is adapted from a reliable synthesis of the methyl analog and represents a robust and validated pathway.^[4]

Workflow for Synthesis



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Step-by-Step Experimental Procedure

Objective: To synthesize **Ethyl 4-oxotetrahydrofuran-3-carboxylate** from ethyl glycolate and ethyl acrylate.

Materials:

- Sodium metal (or Sodium Hydride, 60% dispersion in mineral oil)
- Anhydrous Ethanol (or Anhydrous Tetrahydrofuran if using NaH)
- Ethyl glycolate
- Ethyl acrylate
- Anhydrous Diethyl Ether
- 5% Sulfuric Acid (H_2SO_4)
- Saturated Sodium Chloride (brine)
- Anhydrous Magnesium Sulfate (MgSO_4)

Protocol:

- Preparation of Sodium Ethoxide (Base):
 - In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol.
 - Carefully add sodium metal in small pieces to the ethanol under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas. Allow all the sodium to react completely to form a solution of sodium ethoxide.
 - Self-Validation: The complete dissolution of sodium metal indicates the formation of the active base.
- Formation of the Acyclic Diester (Michael Addition):

- To the freshly prepared sodium ethoxide solution, add ethyl glycolate dropwise at room temperature.
- After the addition is complete, cool the reaction mixture to 0°C using an ice bath.
- Slowly add a solution of ethyl acrylate. A Michael addition occurs between the enolate of ethyl glycolate and ethyl acrylate.
- Causality: The base deprotonates the α -carbon of ethyl glycolate, forming an enolate nucleophile that attacks the β -carbon of the α,β -unsaturated ester, ethyl acrylate.
- Intramolecular Cyclization (Dieckmann Condensation):
 - After the addition of ethyl acrylate, remove the cooling bath and allow the mixture to stir at room temperature. The intramolecular Dieckmann condensation will proceed.^[20] The reaction progress can be monitored by thin-layer chromatography (TLC).
 - Causality: The base deprotonates the α -carbon of the newly formed diester, which then attacks the other ester carbonyl intramolecularly, forming the five-membered ring. The reaction is driven forward by the formation of a resonance-stabilized enolate of the product.^[19]
- Acidic Workup and Extraction:
 - Once the reaction is complete, cool the mixture in an ice bath and carefully pour it into a beaker containing cold 5% sulfuric acid to neutralize the excess base and protonate the enolate product.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
 - Combine the organic layers and wash sequentially with water and then saturated brine.
 - Self-Validation: Checking the pH of the aqueous layer to ensure it is acidic (pH < 7) confirms complete neutralization.
- Drying and Purification:

- Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The resulting crude oil should be purified by vacuum distillation to yield the pure **Ethyl 4-oxotetrahydrofuran-3-carboxylate**.^[4]
- Self-Validation: The final product's purity should be assessed by NMR spectroscopy and compared against the expected spectroscopic signature.

Applications in Drug Discovery and Organic Synthesis

The structural features of **Ethyl 4-oxotetrahydrofuran-3-carboxylate** make it a desirable starting material for synthesizing a variety of more complex molecules. Its methyl ester analog is explicitly cited as a precursor for preparing fused-pyrimidine derivatives that act as novel GPR119 agonists, highlighting its relevance in targeting metabolic disorders.^{[2][11]}

Key Synthetic Transformations:

- **Alkylation/Acylation:** The acidic α -proton can be readily removed with a suitable base to form a nucleophilic enolate, which can be alkylated or acylated to introduce substituents at the C3 position.
- **Knorr Pyrrole Synthesis and Analogs:** The β -keto ester functionality is a classic precursor for condensation reactions with α -amino ketones or similar substrates to form substituted pyrroles, pyrazoles, and other heterocycles.
- **Reduction of the Ketone:** The ketone can be selectively reduced to a hydroxyl group, introducing a new stereocenter and a valuable functional handle for further transformations.
- **Modification of the Ester:** The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, transformed into an amide, or reduced to a primary alcohol, providing multiple avenues for diversification.

Safety and Handling

As a laboratory chemical, **Ethyl 4-oxotetrahydrofuran-3-carboxylate** requires careful handling to minimize risk.

- Hazard Identification: The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[8]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[21]
- First Aid Measures:
 - Skin Contact: Immediately wash the affected area with soap and plenty of water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[17]
- Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[8][11] Dispose of contents and container in accordance with local, state, and federal regulations.

Conclusion

Ethyl 4-oxotetrahydrofuran-3-carboxylate is a foundational building block whose true potential is realized through a deep understanding of its basic properties. Its solvent-dependent keto-enol tautomerism is not a complication but a feature that can be synthetically exploited. The reliable Dieckmann condensation route to its synthesis makes it an accessible intermediate for drug discovery programs and complex molecule synthesis. By adhering to rigorous scientific principles and safety protocols, researchers can effectively utilize this versatile heterocycle to accelerate the development of next-generation chemical entities.

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